2-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol hydrochloride
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Overview
Description
2-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol hydrochloride is a complex organic compound that belongs to the class of tetrahydroisoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, followed by the introduction of the tert-butyl group and hydroxyl groups through various chemical reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties .
Scientific Research Applications
2-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. It may also modulate various signaling pathways involved in inflammation and cell survival, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
tert-Butylhydroquinone: A synthetic antioxidant used in food preservation and industrial applications.
tert-Butyl alcohol: A common solvent and intermediate in organic synthesis.
tert-Butyl chloride: Used in the production of other organic compounds and as a reagent in various chemical reactions.
Uniqueness
2-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol hydrochloride is unique due to its combination of a tert-butyl group and multiple hydroxyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H20ClNO3 |
---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
2-tert-butyl-3,4-dihydro-1H-isoquinoline-4,6,8-triol;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-13(2,3)14-6-10-9(12(17)7-14)4-8(15)5-11(10)16;/h4-5,12,15-17H,6-7H2,1-3H3;1H |
InChI Key |
PHXHNMVYYWWYCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(C2=C(C1)C(=CC(=C2)O)O)O.Cl |
Origin of Product |
United States |
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